molecular formula C18H21ClN4O2 B2681649 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946371-49-9

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2681649
M. Wt: 360.84
InChI Key: FPYJJNNPMBAOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • A study elaborates on the synthesis of new pyridine derivatives, which demonstrated variable and modest activity against investigated strains of bacteria and fungi. This suggests potential antimicrobial applications for compounds with similar structural features (Patel, Agravat, & Shaikh, 2011).

  • Another significant area of research involves the synthesis of 1,2,4-triazine derivatives bearing a piperazine amide moiety, which were investigated for their potential anticancer activities. Compounds showing promising antiproliferative agents hint at the anticancer potential of structurally similar compounds (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Chemical Behavior

  • Research on condensation reactions involving 2-(4-chlorophenyl) compounds has demonstrated effective pathways to synthesize heterocyclic compounds, including isoflavones and diarylisoxazole, suggesting a broad utility in organic synthesis and drug design (Moskvina, Shilin, & Khilya, 2015).

  • The synthesis of azole-containing piperazine derivatives and their evaluation for antibacterial, antifungal, and cytotoxic activities highlight the versatility of piperazine-based compounds in developing new pharmaceuticals with broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).

Molecular Interactions and Biological Effects

  • The molecular interaction study of an antagonist compound with the CB1 cannabinoid receptor provides insights into how slight modifications in chemical structure can significantly impact binding affinity and activity, suggesting the importance of structural analysis in drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Crystal Structure Analysis

  • The crystal structure analysis of adducts comprising chlorophenyl and piperidine rings demonstrates the influence of molecular geometry on the physical properties and potential interactions of such compounds, which could be relevant for materials science and pharmacology (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-20-16(12-17(21-13)25-2)22-7-9-23(10-8-22)18(24)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJJNNPMBAOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.